molecular formula C10H11ClO4S B2684071 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid CAS No. 383135-64-6

2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid

Cat. No. B2684071
CAS RN: 383135-64-6
M. Wt: 262.7
InChI Key: XJNXILRUPXCQGA-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid, also known as 5-Chloro-2-ethylsulfonylphenylacetic acid (CEPA), is a widely used compound in the fields of chemistry and biochemistry. CEPA is an organosulfur compound that has been used in various scientific studies and laboratory experiments. CEPA is a relatively simple molecule with a molecular weight of 246.75 g/mol and a molecular formula of C8H9ClO3S. It is a colorless solid that is slightly soluble in water and miscible with organic solvents.

Scientific Research Applications

Environmental Remediation and Degradation Studies

Research has shown the effectiveness of advanced oxidation processes (AOPs) in degrading persistent organic pollutants. For instance, a study by Mehralipour and Kermani (2021) demonstrated the optimization of a photo-electro/Persulfate/nZVI process for the degradation of 2–4 Dichlorophenoxyacetic acid, a compound structurally related to the chemical of interest, highlighting its potential in environmental protection through the removal of herbicide residues from aqueous solutions. This process was optimized using central composite design, indicating the significance of such derivatives in enhancing environmental remediation efforts [Mehralipour & Kermani, 2021].

Advanced Material Synthesis

The synthesis and application of complex organic molecules and materials have been significantly advanced through the use of sulfonyl chloride derivatives. Percec et al. (2001) described the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, showcasing the role of these compounds in the development of dendritic and complex organic structures. This research opens pathways for the creation of new materials with potential applications in various fields, including drug delivery systems and nanotechnology [Percec et al., 2001].

Pharmaceutical Research

Derivatives of 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid have been explored for their pharmaceutical applications. Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing the potential antibacterial properties of these compounds. This study emphasizes the role of such derivatives in developing new antibacterial agents, highlighting the diverse applicability of 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid in medicinal chemistry [Siddiqui et al., 2014].

Catalytic Processes and Organic Synthesis

The versatility of 2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid derivatives extends into catalytic processes and organic synthesis, where these compounds are utilized as intermediates or catalysts. For example, research by Periana et al. (2003) demonstrated a catalytic, oxidative condensation process that directly converts methane into acetic acid, a significant petrochemical. This study illustrates the potential of sulfonyl derivatives in facilitating innovative and efficient chemical synthesis processes, contributing to the sustainable production of valuable chemicals [Periana et al., 2003].

properties

IUPAC Name

2-(5-chloro-2-ethylsulfonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-16(14,15)9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNXILRUPXCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-ethylsulfonylphenyl)acetic acid

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